3-(2-aminophenyl)quinoxalin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives involves several methods, including starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one to obtain amino, bromo, chloro, and other derivatives through various chemical reactions. Techniques such as oxidative cyclization have been employed for the synthesis of related compounds, highlighting the versatility and adaptability of synthetic strategies to produce a wide range of quinoxalines (Didenko et al., 2015; Faizi et al., 2018).
Molecular Structure Analysis
Quinoxalines, including 3-(2-aminophenyl)quinoxalin-2(1H)-one, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. These properties have been characterized using techniques like NMR, MS, IR, UV–vis, and X-ray, providing a comprehensive understanding of their molecular framework and laying the groundwork for further functionalization and application (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxalin-2(1H)-one derivatives participate in various chemical reactions, including Passerini- and Ugi-type reactions, which facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids. These reactions underscore the compound's reactivity and potential for creating complex molecules (Madhu et al., 2022).
Physical Properties Analysis
The physical properties of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives, such as solubility, melting points, and stability, are crucial for their application in material science and organic chemistry. These properties are influenced by the molecular structure and substituents on the quinoxaline core.
Chemical Properties Analysis
The chemical properties, including the reactivity towards different reagents, potential for substitution reactions, and the ability to form various derivatives, are key aspects of 3-(2-aminophenyl)quinoxalin-2(1H)-one chemistry. The compound's versatility is demonstrated through its use in synthesizing a broad range of quinoxaline derivatives with potential application in various fields, excluding those related to pharmacology (Ghosh & Das, 2020).
Scientific Research Applications
Chemical Synthesis and Functionalization
Quinoxalin-2(1H)-one derivatives, including 3-(2-aminophenyl)quinoxalin-2(1H)-one, play a significant role in chemical synthesis. They are used as key structural motifs in bioactive natural products and synthetic drugs. Recent research has focused on the synthesis and functionalization of these compounds. For instance, a metal-free C3-alkoxycarbonylation process has been developed for preparing various quinoxaline-3-carbonyl compounds, which are crucial for drug synthesis (Xie et al., 2019). Additionally, a comprehensive review highlighted the C–H bond functionalization of quinoxalin-2(1H)-one, focusing on modifications like arylation, amination, and acylation (Ghosh & Das, 2020).
Pharmaceutical Applications
Quinoxalin-2(1H)-one derivatives are integral in pharmaceutical research due to their potential antimicrobial and anticancer properties. A study synthesized variously substituted quinoxalin-3-ones to evaluate their antimicrobial and anticancer activities, although the results showed only moderate activity against certain bacteria strains (Sanna et al., 1998).
Innovative Synthesis Techniques
Recent advancements in synthesis techniques for quinoxalin-2(1H)-one derivatives have been remarkable. For example, a one-pot selective synthesis method using a Ugi 4CR/catalytic aza-Wittig sequence was developed to produce multisubstituted quinoxalin-2(1H)-ones (Yan et al., 2018). Another notable method involves a metal-free visible-light-induced C–H/C–H cross-dehydrogenative-coupling process, which provides an efficient and environmentally friendly method to synthesize 3-oxyalkylated quinoxalin-2(1H)-ones (Wei et al., 2018).
Advanced Functionalization Approaches
Advanced functionalization approaches for quinoxalin-2(1H)-ones have also been explored. A method for the acid-promoted direct C–H carbamoylation of quinoxalin-2(1H)-ones using isocyanide in water has been described, offering an environmentally friendly strategy for constructing drug-like structures (Li et al., 2022). Similarly, a study on the Selectfluor-mediated regioselective C-3 functionalization of quinoxalin-2(1H)-ones highlighted the synthesis of various functionalized derivatives (Sonam et al., 2023).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminophenyl)-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPFVKXVLLERHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919607 | |
Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-aminophenyl)quinoxalin-2(1H)-one | |
CAS RN |
91658-79-6 | |
Record name | NSC97031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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